molecular formula C20H20N2OS B14985208 2-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-1-(prop-2-yn-1-yl)-1H-benzimidazole

2-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-1-(prop-2-yn-1-yl)-1H-benzimidazole

Cat. No.: B14985208
M. Wt: 336.5 g/mol
InChI Key: FEXYQCHUDBYYLQ-UHFFFAOYSA-N
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Description

2-{[2-(3,5-Dimethylphenoxy)ethyl]sulfanyl}-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole core substituted with a propynyl group and a phenoxyethylsulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole typically involves multiple stepsThe reaction conditions often involve the use of solvents like dichloromethane and bases such as lutidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(3,5-Dimethylphenoxy)ethyl]sulfanyl}-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alkanes or alcohols.

Scientific Research Applications

2-{[2-(3,5-Dimethylphenoxy)ethyl]sulfanyl}-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[2-(3,5-Dimethylphenoxy)ethyl]sulfanyl}-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s effects are mediated through pathways that involve these targets, leading to the desired biological or chemical outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(3,5-Dimethylphenoxy)ethyl]sulfanyl}-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzodiazole core, coupled with the propynyl and phenoxyethylsulfanyl moieties, makes it a versatile compound for various applications.

Properties

Molecular Formula

C20H20N2OS

Molecular Weight

336.5 g/mol

IUPAC Name

2-[2-(3,5-dimethylphenoxy)ethylsulfanyl]-1-prop-2-ynylbenzimidazole

InChI

InChI=1S/C20H20N2OS/c1-4-9-22-19-8-6-5-7-18(19)21-20(22)24-11-10-23-17-13-15(2)12-16(3)14-17/h1,5-8,12-14H,9-11H2,2-3H3

InChI Key

FEXYQCHUDBYYLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCCSC2=NC3=CC=CC=C3N2CC#C)C

Origin of Product

United States

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